molecular formula C24H19ClN2O4S B2654276 1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941929-28-8

1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2654276
CAS No.: 941929-28-8
M. Wt: 466.94
InChI Key: UGOBWPYURNHDHP-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spiro-thiazolidine derivative, a class of nitrogen and sulfur-containing heterocyclic compounds that represent a fascinating area of investigation in medicinal chemistry due to their privileged structural scaffold . Spiro-thiazolidines are recognized as versatile frameworks with a broad spectrum of reported pharmacological activities, making them a significant focus for the development of novel therapeutic agents and the exploration of structure-activity relationships (SAR) . Research on closely related structural analogs has demonstrated that this class of compounds can exhibit potent and varying degrees of antimicrobial activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi . The specific structural motifs present in this compound—including the spirocyclic core, the 3-chlorobenzyl substitution, and the p-tolyl group—are key for researchers studying the mechanism of action and optimizing biological activity, particularly in the design of new anti-infective and anti-proliferative agents . The compound serves as a critical intermediate and target structure for combinatorial library synthesis and the continued discovery of artificially and pharmaceutically important spiro-thiazolidine analogs .

Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)27-22(28)15-32(30,31)24(27)20-7-2-3-8-21(20)26(23(24)29)14-17-5-4-6-18(25)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOBWPYURNHDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, commonly referred to as a spirooxindole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities based on diverse research findings.

  • Molecular Formula : C₁₈H₁₅ClN₂O₄S
  • Molecular Weight : 466.9 g/mol
  • CAS Number : 942034-08-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of spirooxindole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the cytotoxicity of several spirooxindole derivatives, including our compound of interest, it was found that:

  • The compound exhibited significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
  • IC₅₀ values were recorded at approximately 0.48 µM for MCF-7 and 0.78 µM for HCT-116, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Cell LineIC₅₀ Value (µM)Reference Compound IC₅₀ (µM)
MCF-70.481.93 (Doxorubicin)
HCT-1160.782.84 (Doxorubicin)

The mechanism underlying the anticancer activity appears to involve apoptosis induction through caspase activation and cell cycle arrest in the G1 phase, suggesting that the compound may trigger intrinsic apoptotic pathways .

Antimicrobial Activity

The compound's antimicrobial properties were also investigated. In vitro studies have shown that spirooxindoles can exhibit varying degrees of antibacterial activity.

Case Study: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities:

  • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values ranged from 8 to 16 µg/mL against S. aureus, which is significantly lower than that of reference antibiotics such as ampicillin .
MicroorganismMIC Value (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus8 - 1632 (Ampicillin)
Escherichia coli64128 (Ciprofloxacin)

Neuroprotective Activity

Emerging research indicates that spirooxindole derivatives may also possess neuroprotective properties. The sigma receptors (σRs), particularly σ1R, have been implicated in neuroprotection.

The σ1R is known to modulate calcium signaling and promote neuronal survival under stress conditions. Compounds that interact with this receptor can potentially mitigate neurodegenerative processes by preventing apoptosis and enhancing cellular resilience .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): Chlorine Substitution: Enhances lipophilicity and bioactivity but may increase toxicity (e.g., vs. target compound). Methyl vs.

Q & A

Q. How do substituents on the indoline and thiazolidine rings influence bioactivity?

  • Methodological Answer : Systematic modifications reveal:
  • 3-Chlorobenzyl groups enhance lipophilicity, improving membrane permeability.
  • p-Tolyl substituents increase π-π interactions with aromatic residues in enzyme active sites.
  • Spiro-junction rigidity reduces metabolic degradation, prolonging half-life in cellular assays .

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